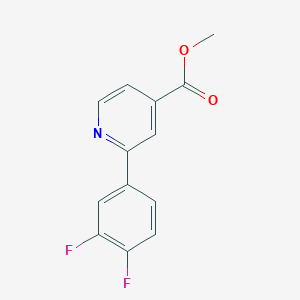
2-(3,4-二氟苯基)异烟酸甲酯
描述
Methyl 2-(3,4-difluorophenyl)isonicotinate, also known as Methyl 2-DFPI, is an organic compound that has a wide range of applications in scientific research. It is a fluorinated derivative of isonicotinic acid, and is used as a synthetic intermediate in the production of various pharmaceuticals. Methyl 2-DFPI has also been used for the synthesis of a number of other compounds, including fluorinated drugs, insecticides, and other specialty chemicals. The purpose of Additionally, potential future directions for research on Methyl 2-DFPI will be discussed.
科学研究应用
蓟马害虫管理
异烟酸甲酯,一种与 2-(3,4-二氟苯基)异烟酸甲酯相关的成分,作为一种非信息素半化学物质,在蓟马害虫管理中得到了广泛的研究。它在多个国家的诱捕实验和研究中显示出有效性,证明了蓟马物种的行为反应,包括重要的病毒载体,如西花蓟马和洋葱蓟马。它主要用作诱饵,与有色粘性诱捕器结合使用,以增强对温室中蓟马的监测。研究表明,它具有大规模诱捕、诱杀、诱捕感染的潜力,并且在各种农作物中作为杀虫剂的行为增效剂 (Teulon et al., 2017), (Teulon et al., 2011)。
电化学还原研究
异烟酸甲酯在水性介质中的电化学还原背景下得到了研究。研究分析了异烟酸甲酯及其质子化形式的还原,重点是循环伏安法和极谱法。这项研究提供了对 >CO 基团还原机制的见解,这与各种化学过程相关 (Laviron et al., 1994), (Mathieu et al., 1997)。
结构和分子研究
已经使用气相电子衍射结合从头算计算对异烟酸甲酯的分子结构进行了研究。这些研究提供了有关分子骨架和主要结构参数的宝贵信息,这些信息对于了解其化学行为和潜在应用至关重要 (Kiyono et al., 1996)。
合成和表征
研究还集中于使用各种方法和催化剂合成和表征异烟酸甲酯。这包括对其生产的最佳条件及其纯度的研究,这对其在各个科学领域的应用非常重要 (Xu-dong, 2004)。
光致发光和电导率
异烟酸甲酯衍生物的光致发光和电导率已经得到研究。该领域的研究所探索了不同的分子结构如何影响包括发光和电导率在内的物理性质,这在材料科学和电子学中可能很重要 (Hassanein et al., 2015)。
属性
IUPAC Name |
methyl 2-(3,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-4-5-16-12(7-9)8-2-3-10(14)11(15)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOOTQWTITETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-difluorophenyl)isonicotinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

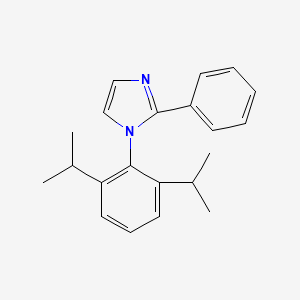

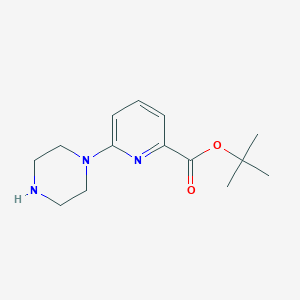
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

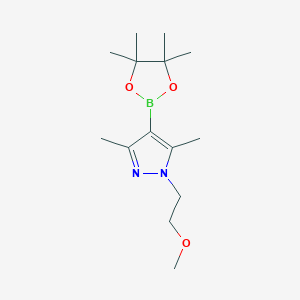
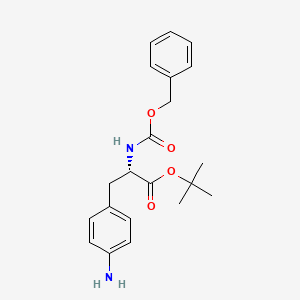
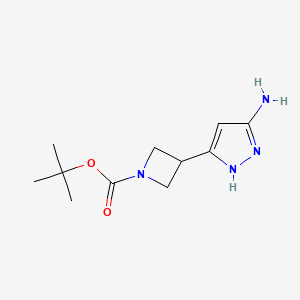
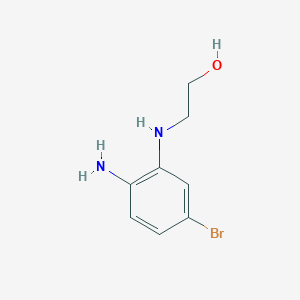
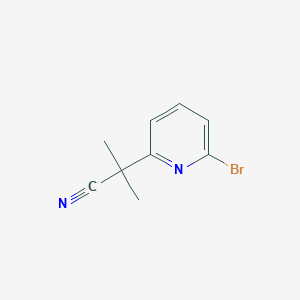
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
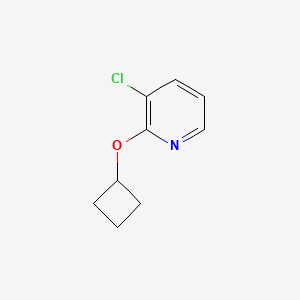
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)